molecular formula C16H22O3 B054023 Ethyl 7-(4-methylphenyl)-7-oxoheptanoate CAS No. 122115-49-5

Ethyl 7-(4-methylphenyl)-7-oxoheptanoate

Cat. No.: B054023
CAS No.: 122115-49-5
M. Wt: 262.34 g/mol
InChI Key: VUXXBNAAJIMSMH-UHFFFAOYSA-N
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Description

Ethyl 7-(4-methylphenyl)-7-oxoheptanoate is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(4-methylphenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-methylphenyl)-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green solvents and catalysts can further enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-(4-methylphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: 7-(4-methylphenyl)-7-oxoheptanoic acid.

    Reduction: Ethyl 7-(4-methylphenyl)-7-hydroxyheptanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(4-methylphenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavoring agents, and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-methylphenyl)-7-oxoheptanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The 4-methylphenyl group can interact with hydrophobic pockets in enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

    Ethyl 7-oxoheptanoate: Lacks the 4-methylphenyl group, making it less hydrophobic and potentially less reactive.

    Methyl 7-(4-methylphenyl)-7-oxoheptanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.

    7-(4-methylphenyl)-7-oxoheptanoic acid: The acid form of the compound, which can participate in different types of reactions compared to the ester.

Uniqueness: this compound is unique due to the presence of both the 4-methylphenyl group and the ethyl ester group. This combination imparts specific chemical and physical properties, making it valuable in various applications.

Biological Activity

Ethyl 7-(4-methylphenyl)-7-oxoheptanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a heptanoate backbone with a ketone and an ethyl ester functional group. Its molecular formula is C16H22O3C_{16}H_{22}O_3 with a molecular weight of approximately 270.35 g/mol. The presence of the 4-methylphenyl group enhances its lipophilicity, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's keto group can form hydrogen bonds with active site residues in enzymes or receptors, while the hydrophobic phenyl group can engage with lipid membranes or hydrophobic pockets in proteins. These interactions can modulate the activity of target proteins, leading to various biological effects, including:

  • Enzyme Inhibition : Compounds similar in structure often inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structures possess significant anticancer properties. For instance, derivatives of phenyl-based compounds have shown effectiveness against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-725.5Apoptosis
HeLa30.0Cell Cycle Arrest
A54920.0Apoptosis

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB pathway.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated that the compound significantly reduced cell viability in MCF-7 and A549 cells compared to control groups (p < 0.05).
  • Mechanistic Insights : Further mechanistic studies revealed that this compound activates caspase pathways leading to apoptosis in cancer cells. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to untreated controls, supporting its potential as an anticancer agent.

Properties

IUPAC Name

ethyl 7-(4-methylphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-3-19-16(18)8-6-4-5-7-15(17)14-11-9-13(2)10-12-14/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXXBNAAJIMSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645552
Record name Ethyl 7-(4-methylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122115-49-5
Record name Ethyl 7-(4-methylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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